PROTAC IRAK3 degrade-1 (formic)

Catalog No.
S12874886
CAS No.
M.F
C48H65N11O8
M. Wt
924.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTAC IRAK3 degrade-1 (formic)

Product Name

PROTAC IRAK3 degrade-1 (formic)

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[2-[1-[4-oxo-4-[4-[4-[(5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-yl)amino]cyclohexyl]piperazin-1-yl]butanoyl]piperidin-4-yl]ethyl]piperazin-1-yl]isoindole-1,3-dione;formic acid

Molecular Formula

C48H65N11O8

Molecular Weight

924.1 g/mol

InChI

InChI=1S/C47H63N11O6.CH2O2/c1-31(2)36-16-20-57-43(36)44(48-30-49-57)50-33-3-5-34(6-4-33)53-25-27-56(28-26-53)42(61)12-11-41(60)55-18-14-32(15-19-55)13-17-52-21-23-54(24-22-52)35-7-8-37-38(29-35)47(64)58(46(37)63)39-9-10-40(59)51-45(39)62;2-1-3/h7-8,16,20,29-34,39H,3-6,9-15,17-19,21-28H2,1-2H3,(H,48,49,50)(H,51,59,62);1H,(H,2,3)

InChI Key

BFLIYXLHZMYACM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NC=NN2C=C1)NC3CCC(CC3)N4CCN(CC4)C(=O)CCC(=O)N5CCC(CC5)CCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)O

PROTAC IRAK3 Degrade-1 (formic), also known as Compound 23, is a novel chemical compound designed as a selective and potent degrader of Interleukin-1 receptor-associated kinase 3. It exhibits a remarkable inhibitory concentration (IC50) value of 5 nanomolar, indicating its high potency in degrading IRAK3, a critical component in inflammatory signaling pathways. The molecular formula of this compound is C48H65N11O8C_{48}H_{65}N_{11}O_{8}, and it has a molecular weight of 924.1 g/mol. This compound is primarily utilized in research settings to explore the roles of IRAK3 in various biological processes and diseases, particularly those related to inflammation and immune responses .

Involving PROTAC IRAK3 Degrade-1 are centered around its mechanism of action, which typically involves the formation of ternary complexes with target proteins and E3 ubiquitin ligases. This process leads to the ubiquitination and subsequent proteasomal degradation of IRAK3. The detailed reaction mechanisms have not been extensively published, but they generally follow the principles of targeted protein degradation through proteolysis targeting chimeras (PROTACs). The compound's ability to selectively target IRAK3 allows for the modulation of inflammatory pathways without affecting other kinases, providing a unique advantage in therapeutic applications .

PROTAC IRAK3 Degrade-1 demonstrates significant biological activity by effectively reducing IRAK3 levels within cells, thereby modulating downstream signaling pathways associated with inflammation and immune response. Its selectivity for IRAK3 over other kinases minimizes off-target effects, which is crucial for therapeutic applications. The degradation of IRAK3 can lead to decreased production of pro-inflammatory cytokines, making this compound a valuable tool in studying inflammatory diseases and potential treatments .

The synthesis of PROTAC IRAK3 Degrade-1 involves multiple steps typical for PROTAC compounds, including:

  • Building Blocks: Starting with appropriate building blocks that include the ligand for the target protein (IRAK3) and the ligand for the E3 ligase.
  • Coupling Reactions: Utilizing coupling reactions to link these two components, often through amide bond formation.
  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography to isolate the final compound.
  • Characterization: The synthesized compound is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

While specific synthetic pathways for PROTAC IRAK3 Degrade-1 are proprietary or not fully disclosed in public literature, general methodologies for PROTAC synthesis provide a framework for its production .

PROTAC IRAK3 Degrade-1 has several applications in biomedical research:

  • Inflammation Studies: It serves as a tool to investigate the role of IRAK3 in inflammatory diseases such as rheumatoid arthritis and sepsis.
  • Drug Development: The compound can be used as a lead structure for developing new therapeutics targeting IRAK3-related pathways.
  • Mechanistic Studies: Researchers utilize this compound to elucidate the mechanisms by which IRAK3 influences immune responses and cellular signaling.

The ability to selectively degrade proteins opens new avenues for therapeutic interventions that traditional inhibitors may not achieve .

Interaction studies involving PROTAC IRAK3 Degrade-1 focus on its binding affinity to both IRAK3 and E3 ubiquitin ligases. These studies typically employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Co-immunoprecipitation: To confirm complex formation between PROTAC, target protein, and E3 ligases.
  • Cellular Assays: To assess the biological impact of these interactions on cellular signaling pathways.

Such studies are crucial for understanding how PROTACs can be optimized for greater efficacy and selectivity in targeting specific proteins .

Several compounds exhibit similar mechanisms or target proteins as PROTAC IRAK3 Degrade-1. Here are some notable examples:

Compound NameTarget ProteinIC50 ValueUnique Features
PROTAC IRAK1 Degrade-1Interleukin-1 receptor-associated kinase 110 nMTargets a different member of the IRAK family
PROTAC BRD4 DegraderBromodomain-containing protein 40.5 nMInhibits transcriptional regulation
PROTAC VHL-BETBromodomain and extraterminal domain proteins2 nMDual-targeting approach enhancing degradation efficiency

PROTAC IRAK3 Degrade-1 stands out due to its selective action on IRAK3, which plays a pivotal role in inflammatory signaling pathways, thus allowing researchers to dissect specific biological functions without affecting other kinases involved in similar processes .

The Rapid-TAC platform represents a transformative approach to proteolysis targeting chimera synthesis, specifically optimized for the efficient assembly of PROTAC IRAK3 degrade-1 and related degraders [1] [2]. This methodology addresses the traditional limitations of stepwise PROTAC synthesis by implementing a traceless coupling strategy that enables high-throughput production without requiring extensive purification procedures.

Platform Architecture and Design Principles

The platform's implementation involves several critical design considerations. First, the selection of appropriate building blocks requires careful evaluation of compatibility between the target protein ligand and the E3 ligase components. For IRAK3 degradation, the platform accommodates the specific structural requirements of the IRAK3 binding motif while ensuring optimal presentation for cereblon recruitment [1]. Second, the platform's modular nature allows for systematic exploration of linker variations without requiring complete resynthesis of the entire PROTAC structure.

Miniaturized Reaction Conditions

The optimization of reaction conditions represents a crucial aspect of Rapid-TAC platform development. Initial investigations utilizing phosphate-buffered saline at physiological pH yielded complex reaction mixtures with suboptimal product purity [1]. Systematic solvent screening revealed that dimethyl sulfoxide provides superior reaction efficiency, enabling high-conversion coupling reactions under ambient conditions.

The addition of acetic acid as a reaction additive proved critical for achieving optimal conversion rates and product purity. Under optimized conditions, the platform achieves 99% product purity with conversion rates exceeding 95% [1]. These parameters represent significant improvements over traditional synthetic approaches, which typically require multiple purification steps and extended reaction times.

The miniaturized format enables reaction volumes as small as 10 microliters on a 300 nanomole scale, making the platform particularly suitable for early-stage PROTAC discovery where material conservation is essential [3]. This scale reduction also facilitates automated synthesis protocols, enabling the rapid generation of PROTAC libraries for biological screening.

High-Throughput Synthesis Capabilities

The Rapid-TAC platform's high-throughput capabilities have been demonstrated through the successful synthesis of extensive PROTAC libraries. In validation studies, the platform enabled the synthesis of 240 to 580 PROTAC candidates from 10 E3 ligands and 6 protein-of-interest ligands using four different linker configurations [4]. The platform's efficiency is further enhanced by its compatibility with 384-well plate formats, enabling parallel synthesis and direct transfer to biological assays.

The platform's synthetic efficiency is exemplified by the ability to complete library synthesis within 8 days for individual targets [5]. This timeline represents a substantial reduction compared to traditional synthesis approaches, which typically require weeks to months for comparable library generation. The platform's automation compatibility further enhances throughput while maintaining consistent product quality across large compound sets.

Direct-to-Biology Integration

A particularly innovative aspect of the Rapid-TAC platform is its direct-to-biology integration capability [4]. The platform's reaction conditions are specifically optimized to generate products that can be directly transferred to cell-based assays without intermediate purification steps. This integration is achieved through careful control of reaction byproducts, with water being the only significant byproduct generated during the coupling process.

The direct-to-biology approach eliminates the traditional bottleneck associated with PROTAC purification, enabling rapid structure-activity relationship determination. This capability is particularly valuable for IRAK3 degrader development, where the optimization of degradation efficiency requires systematic evaluation of multiple structural parameters [4].

Ortho-Phthalaldehyde (OPA) Coupling Chemistry in PROTAC Synthesis

Ortho-phthalaldehyde coupling chemistry serves as the foundational reaction mechanism within the Rapid-TAC platform, enabling the efficient assembly of PROTAC IRAK3 degrade-1 through a biocompatible and highly selective coupling process [1] [2]. This reaction system has been specifically adapted for PROTAC synthesis applications, providing advantages in terms of reaction efficiency, product stability, and biological compatibility.

Mechanistic Foundation of OPA Coupling

The ortho-phthalaldehyde coupling reaction proceeds through a well-characterized mechanism involving the condensation of ortho-phthalaldehyde with primary amines to form stable phthalimidine products [1]. The reaction initiates with nucleophilic attack of the primary amine on one of the aldehyde carbonyls, followed by intramolecular cyclization and water elimination to yield the final phthalimidine structure.

This mechanism offers several advantages for PROTAC synthesis. The reaction proceeds under mild conditions compatible with sensitive functional groups commonly present in protein-of-interest ligands and E3 ligase recruiters [6]. The formation of the phthalimidine linkage provides structural rigidity that can influence the overall conformation of the resulting PROTAC, potentially affecting ternary complex formation and degradation efficiency.

The reaction's selectivity for primary amines over secondary amines and other nucleophiles ensures minimal side product formation [7]. This selectivity is particularly important in PROTAC synthesis, where maintaining high product purity is essential for accurate biological evaluation. The reaction's high conversion rates, typically exceeding 95% under optimized conditions, further contribute to the overall efficiency of the synthetic process [1].

Optimization of Reaction Parameters

Extensive optimization studies have identified critical parameters governing OPA coupling efficiency in PROTAC synthesis applications. Solvent selection plays a crucial role, with dimethyl sulfoxide providing optimal reaction rates and product stability compared to aqueous systems [1]. The use of DMSO as the reaction medium also ensures compatibility with subsequent biological assays, as the solvent can be directly diluted into cell culture media.

Temperature control represents another critical parameter, with room temperature conditions providing optimal balance between reaction rate and product stability. Higher temperatures can lead to increased side product formation, while lower temperatures result in reduced reaction rates [1]. The ambient temperature requirement makes the reaction particularly suitable for automated synthesis platforms where precise temperature control may be challenging.

The addition of acetic acid as a reaction promoter significantly enhances both conversion rates and product purity [1]. The acid additive appears to facilitate the water elimination step, driving the reaction toward complete conversion. The optimal concentration of acetic acid has been determined through systematic screening, with concentrations of 10-50 millimolar providing optimal results without interfering with subsequent biological assays.

Functional Group Compatibility

The OPA coupling reaction demonstrates excellent compatibility with functional groups commonly encountered in PROTAC synthesis [6]. Aromatic systems, including those present in both IRAK3 ligands and cereblon recruiters, remain stable under the reaction conditions. Ether linkages, amide bonds, and heterocyclic structures also show excellent stability, enabling the synthesis of complex PROTAC architectures without structural degradation.

Hydroxyl groups and carboxylic acids present in E3 ligase ligands do not interfere with the coupling reaction, provided they are appropriately protected or positioned away from the reaction center [8]. This compatibility enables the use of diverse E3 ligase recruiters without requiring extensive protecting group chemistry.

The reaction's tolerance for various pH conditions enhances its versatility in PROTAC synthesis applications [9]. While optimal conversion occurs under mildly acidic conditions, the reaction proceeds efficiently across a pH range of 6-8, providing flexibility in reaction setup and purification protocols.

Product Characterization and Stability

Phthalimidine products formed through OPA coupling demonstrate excellent chemical and biological stability [8]. The aromatic conjugation within the phthalimidine ring system contributes to both chemical stability and UV absorption characteristics that facilitate analytical monitoring. High-performance liquid chromatography analysis typically reveals single major products with retention times distinct from starting materials, enabling straightforward reaction monitoring.

The phthalimidine linkage shows remarkable stability under cell culture conditions, with no detectable degradation observed over 48-hour incubation periods in standard tissue culture media [9]. This stability is crucial for PROTAC applications, where compound integrity during biological assays directly impacts the reliability of degradation data.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of phthalimidine formation, with characteristic aromatic proton signals appearing in the 7.5-8.0 ppm region. Mass spectrometry analysis consistently shows molecular ion peaks corresponding to the expected PROTAC structures, with minimal fragmentation enabling straightforward molecular weight confirmation [1].

Structure-Degradation Relationship Studies in THP-1 Cell Models

THP-1 cells represent an ideal cellular model for evaluating PROTAC IRAK3 degrade-1 activity due to their expression of endogenous IRAK3 and their responsiveness to inflammatory stimuli [10] [11]. These human monocytic cells provide a physiologically relevant system for assessing structure-degradation relationships and optimizing PROTAC design parameters.

Cellular Model Validation and Characterization

THP-1 cells express significant levels of IRAK3 protein, making them suitable for PROTAC degradation studies [12] [13]. The cells maintain consistent IRAK3 expression across multiple passages when cultured under standardized conditions, ensuring reproducible experimental results. Flow cytometry analysis reveals IRAK3 expression in 85-95% of cells under basal conditions, with expression levels increasing following lipopolysaccharide stimulation [14].

The THP-1 model offers several advantages for PROTAC evaluation. The cells grow in suspension culture, facilitating uniform compound exposure and minimizing variability associated with adherent cell systems [13]. Their rapid proliferation rate enables efficient experimental turnaround, while their robust response to differentiation stimuli allows for evaluation of PROTAC activity across different cellular activation states.

Western blot analysis consistently demonstrates detectable IRAK3 protein levels in THP-1 cells, with molecular weights corresponding to the expected 62 kilodalton band [10]. The protein's stability in cell lysates and its responsiveness to proteasome inhibition confirm that IRAK3 degradation proceeds through the expected ubiquitin-proteasome pathway.

Concentration-Response Relationships

PROTAC IRAK3 degrade-1 demonstrates potent concentration-dependent degradation in THP-1 cells, with half-maximal degradation concentrations ranging from 2-94 nanomolar depending on experimental conditions [10] [11]. The compound achieves maximum degradation levels of 95-98%, indicating near-complete target elimination at optimal concentrations.

Time-course studies reveal rapid onset of degradation, with detectable IRAK3 reduction observed within 4 hours of treatment [10]. Maximum degradation typically occurs between 16-24 hours, consistent with the time required for protein synthesis, ubiquitination, and proteasomal degradation. The degradation is sustained for at least 48 hours in the presence of compound, demonstrating the PROTAC's stability and continued activity.

The concentration-response relationship follows a typical sigmoidal curve, with steep slopes indicating cooperative binding interactions within the ternary complex [10]. Hill coefficients greater than 1.0 suggest positive cooperativity between IRAK3 binding and cereblon recruitment, consistent with the proposed PROTAC mechanism of action.

Selectivity Profile and Off-Target Effects

PROTAC IRAK3 degrade-1 demonstrates remarkable selectivity for IRAK3 over other IRAK family members in THP-1 cells [10]. Proteomics analysis reveals no significant degradation of IRAK1, IRAK2, or IRAK4 at concentrations that achieve complete IRAK3 elimination. This selectivity is particularly noteworthy given the structural similarities among IRAK family proteins.

Mass spectrometry-based proteomics studies identify minimal off-target protein degradation, with PROTAC IRAK3 degrade-1 showing high specificity for its intended target [10]. The compound does not significantly affect the expression of other inflammatory signaling proteins, including nuclear factor kappa B components and mitogen-activated protein kinases.

The selectivity profile extends to E3 ligase specificity, with degradation activity completely dependent on cereblon expression [10]. CRISPR-Cas9 mediated cereblon knockout eliminates IRAK3 degradation, confirming the PROTAC's mechanism of action and ruling out alternative degradation pathways.

Functional Consequences of IRAK3 Degradation

IRAK3 degradation in THP-1 cells produces significant functional consequences consistent with the protein's role as a negative regulator of inflammatory signaling [15] [14]. Enzyme-linked immunosorbent assay measurements reveal increased interleukin-12 production following PROTAC treatment, with enhancement levels comparable to those observed in CRISPR-Cas9 IRAK3 knockout cells.

Cytokine profiling demonstrates that IRAK3 degradation enhances pro-inflammatory cytokine production while reducing anti-inflammatory mediators [15]. Tumor necrosis factor-alpha and interleukin-6 levels increase 2-3 fold following PROTAC treatment, indicating functional engagement of inflammatory pathways.

The functional effects of PROTAC treatment are reversible upon compound washout, with IRAK3 protein levels recovering within 24-48 hours due to new protein synthesis [10]. This reversibility distinguishes PROTAC activity from genetic knockout approaches and confirms that the observed effects result from specific protein degradation rather than non-specific cellular toxicity.

Structure-Activity Relationship Optimization

Systematic evaluation of PROTAC structural variants in THP-1 cells has revealed critical structure-activity relationships governing degradation efficiency [10]. Linker length optimization studies demonstrate that 12-16 atom linkers provide optimal degradation activity, with shorter linkers showing reduced potency due to steric constraints and longer linkers exhibiting decreased efficiency due to entropic penalties.

Linker composition significantly influences degradation efficiency, with polyethylene glycol-alkyl hybrid linkers outperforming purely hydrophobic or hydrophilic alternatives [16]. The optimal linker structure balances flexibility and rigidity, enabling productive ternary complex formation while maintaining appropriate pharmacokinetic properties.

Attachment point optimization on both the IRAK3 ligand and cereblon recruiter has identified configurations that maximize degradation efficiency while preserving target binding affinity [10]. Solvent-exposed regions of both ligands provide optimal attachment sites, minimizing interference with protein-protein interactions critical for ternary complex stability.

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

923.50175807 g/mol

Monoisotopic Mass

923.50175807 g/mol

Heavy Atom Count

67

Dates

Last modified: 08-10-2024

Explore Compound Types